1,3-Dibromo-2-(2-bromophenoxy)benzene

描述

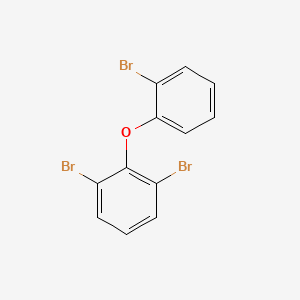

1,3-Dibromo-2-(2-bromophenoxy)benzene (CAS: 51452-87-0) is a polybrominated aromatic compound with the molecular formula C₁₂H₇Br₃O and a molecular weight of 406.895 g/mol . Structurally, it consists of a benzene ring substituted with two bromine atoms at the 1- and 3-positions and a 2-bromophenoxy group at the 2-position. This compound is a member of the brominated diphenyl ether (BDE) family, which is notable for its flame-retardant properties and environmental persistence. Key physical properties include a density of 2.0±0.1 g/cm³, boiling point of 377.8±37.0 °C, and logP value of 6.62, indicating high lipophilicity . Its synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution reactions between bromophenols and brominated aryl halides .

属性

IUPAC Name |

1,3-dibromo-2-(2-bromophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-4-1-2-7-11(8)16-12-9(14)5-3-6-10(12)15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFQHBRKURQGAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=CC=C2Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879854 | |

| Record name | BDE-19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147217-73-0 | |

| Record name | 2,2',6-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',6-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W042K104S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-(2-bromophenoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-phenoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

化学反应分析

Types of Reactions

1,3-Dibromo-2-(2-bromophenoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form debrominated derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of phenoxy derivatives with different substituents.

Oxidation: Formation of quinones or brominated phenols.

Reduction: Formation of debrominated benzene derivatives.

科学研究应用

1,3-Dibromo-2-(2-bromophenoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

作用机制

The mechanism of action of 1,3-Dibromo-2-(2-bromophenoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and phenoxy group play a crucial role in its reactivity and binding affinity to these targets.

相似化合物的比较

Comparison with Similar Compounds

Structural Isomers: Positional Bromine Variations

- 2,4-Dibromo-1-(3-bromophenoxy)benzene (CAS: 147217-77-4) Molecular Formula: C₁₂H₇Br₃O (same as the target compound). Key Differences: Bromine substituents are at the 2-, 4-, and 3-bromophenoxy positions, altering steric and electronic effects. Physical Properties:

- Density: 2.0±0.1 g/cm³

Substituted Benzene Derivatives

- 1,3-Dibromo-2-(bromomethyl)benzene (CAS: 93701-32-7) Molecular Formula: C₇H₅Br₃ Key Differences: Replaces the phenoxy group with a bromomethyl substituent. Physical Properties:

- Density: 2.2±0.1 g/cm³

- Melting Point: 80–81°C Applications: Primarily used as an intermediate in organometallic synthesis. The bromomethyl group facilitates nucleophilic substitution reactions more readily than the phenoxy group in the target compound .

- 1,3-Dibromo-2-(trimethylsilyl)benzene (CAS: 363598-42-9) Molecular Formula: C₉H₁₂Br₂Si Key Differences: Incorporates a trimethylsilyl group instead of bromophenoxy. Reactivity: The silicon-based substituent enhances stability against electrophilic attack but reduces participation in radical-mediated reactions compared to brominated analogs .

Alkoxy-Substituted Bromobenzenes

- 1,3-Dibromo-2-(3-bromopropoxy)benzene (CAS: 206347-33-3) Molecular Formula: C₉H₉Br₃O Key Differences: Features a longer aliphatic chain (propoxy) instead of a phenoxy group. Hazard Profile: Classified with H302 (harmful if swallowed) and H315 (skin irritation), similar to the target compound . Applications: The flexible propoxy chain may improve solubility in nonpolar solvents, making it advantageous in polymer modification .

1,3-Dibromo-2-(2-(chlorodifluoromethyl)-3-methylbutoxy)benzene

Data Tables

Table 1: Physical Properties of Selected Brominated Compounds

Table 2: Hazard Profiles

| Compound Name | Hazard Statements | |

|---|---|---|

| This compound | H315, H319, H335 (skin/eye/respiratory) | |

| 1,3-Dibromo-2-(3-bromopropoxy)benzene | H302, H315, H319, H335 |

Key Research Findings

- Electronic Effects: Bromophenoxy-substituted compounds exhibit lower electron density at the benzene ring due to the electron-withdrawing nature of bromine, reducing their reactivity in electrophilic substitution compared to non-halogenated analogs .

- Synthetic Versatility: Alkoxy-substituted derivatives (e.g., 3-bromopropoxy) show enhanced flexibility in forming supramolecular architectures compared to rigid phenoxy groups .

生物活性

1,3-Dibromo-2-(2-bromophenoxy)benzene is a polybrominated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula CHBrO and features a complex structure with multiple bromine substituents that influence its reactivity and biological activity. Its unique arrangement allows it to interact with various biological targets.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

- Antimicrobial Properties : Studies indicate that the compound exhibits significant antibacterial and antifungal activities.

- Cytotoxic Effects : It has shown potential in inhibiting cancer cell growth in vitro.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Candida albicans | 0.039 |

| Bacillus subtilis | 0.0098 |

These results indicate that the compound is particularly effective against Gram-positive bacteria and fungi.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 10.1 |

The IC values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising potential for therapeutic applications.

The mechanisms underlying the biological activity of this compound are believed to involve:

- Disruption of Membrane Integrity : The compound may integrate into microbial membranes, leading to increased permeability and cell death.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and proliferation.

Case Studies

A recent study evaluated the effectiveness of this compound in treating infections caused by resistant strains of bacteria. The results showed significant reductions in bacterial load in treated groups compared to controls, highlighting its potential as an alternative antimicrobial agent.

常见问题

Basic: What are the optimal synthetic routes and reaction conditions for preparing 1,3-Dibromo-2-(2-bromophenoxy)benzene?

Methodological Answer:

The synthesis typically involves bromination of a precursor like 2-(2-bromophenoxy)benzene. Key reagents include bromine (Br₂) or N-bromosuccinimide (NBS) with catalysts such as FeCl₃ or AlCl₃ to direct regioselectivity . Temperature control (0–25°C) minimizes side reactions, and inert atmospheres (N₂/Ar) prevent oxidation. Post-reaction purification via column chromatography (silica gel, hexane/DCM eluent) ensures high purity. Validate yield and selectivity using TLC and GC-MS .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) and bromine-induced deshielding .

- Mass Spectrometry (HRMS) : Confirms molecular weight (M⁺ at m/z 469.79 for C₁₂H₆Br₄O) and fragmentation pathways .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for studying steric effects from bromine substituents .

Advanced: How can regioselectivity challenges in further functionalization (e.g., Suzuki coupling) be addressed?

Methodological Answer:

The electron-withdrawing bromine groups deactivate the aromatic ring, making cross-coupling reactions challenging. Use Pd(PPh₃)₄ with bulky ligands to enhance catalytic activity. Optimize solvent polarity (e.g., DMF/H₂O mixtures) and temperature (80–100°C). Monitor reaction progress via HPLC to detect intermediates and adjust stoichiometry of boronic acid partners .

Advanced: What methodologies are recommended for assessing its in vitro toxicity?

Methodological Answer:

- Cell Viability Assays : Use MTT or resazurin assays in HepG2 or HEK293 cells (dose range: 1–100 µM) to determine IC₅₀ .

- Reactive Oxygen Species (ROS) Detection : Employ DCFH-DA fluorescence probes to evaluate oxidative stress .

- Apoptosis Markers : Western blotting for caspase-3/7 activation and Annexin V staining .

Advanced: How can computational tools predict its reactivity or environmental persistence?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models HOMO/LUMO energies to predict electrophilic attack sites .

- Molecular Dynamics : Simulate degradation pathways (e.g., hydrolysis rates in water) using AMBER or GROMACS .

- Ecotoxicity Prediction : EPI Suite or TEST software estimates biodegradability and bioaccumulation potential .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles .

- Ventilation : Use fume hoods to avoid inhalation exposure (PEL < 0.1 ppm) .

- Waste Disposal : Collect in halogenated waste containers; incinerate at >1,000°C to prevent dioxin formation .

Advanced: How to resolve contradictions in reported reaction yields or spectroscopic data?

Methodological Answer:

- Reproducibility Checks : Replicate reactions under standardized conditions (solvent purity, catalyst batch) .

- Interlaboratory Validation : Cross-validate NMR chemical shifts using a deuterated solvent (e.g., CDCl₃) and internal standards (TMS) .

- Meta-Analysis : Compare data across peer-reviewed studies (e.g., ACS Publications, RSC Journals) to identify outliers .

Advanced: What strategies integrate this compound into functional materials (e.g., polymers)?

Methodological Answer:

- Copolymerization : Radical-initiated polymerization with styrene or acrylates (AIBN catalyst, 70°C) .

- Post-Polymerization Modification : Click chemistry (azide-alkyne cycloaddition) to attach bioactive moieties .

- Thermal Analysis : TGA/DSC evaluates thermal stability (decomposition >250°C) for material applications .

Advanced: What are its photodegradation pathways under environmental conditions?

Methodological Answer:

- UV-Vis Studies : Irradiate in aqueous/organic solvents (λ = 254–365 nm) and monitor degradation via LC-MS .

- Intermediate Trapping : Use spin traps (TEMPO) in EPR spectroscopy to detect radical species .

- Quantum Yield Calculation : Determine using actinometry (ferrioxalate method) to quantify photoreactivity .

Basic: How to optimize storage conditions to prevent decomposition?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。